An In-depth Technical Guide on the Chemical Properties of 3-methoxycyclobutane-1-carbaldehyde
An In-depth Technical Guide on the Chemical Properties of 3-methoxycyclobutane-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 3-methoxycyclobutane-1-carbaldehyde. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from analogous structures and computational predictions to offer insights into its physicochemical properties, reactivity, synthesis, and spectroscopic signatures. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who are interested in the unique structural and chemical attributes of substituted cyclobutane systems.
Introduction
Substituted cyclobutanes are increasingly recognized as important structural motifs in medicinal chemistry and materials science. The strained four-membered ring imparts unique conformational constraints and reactivity profiles that can be exploited in the design of novel therapeutic agents and functional materials. 3-methoxycyclobutane-1-carbaldehyde, a bifunctional molecule, presents an interesting scaffold for further chemical elaboration. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, while the methoxy group can influence the molecule's polarity, metabolic stability, and binding interactions. This document aims to consolidate the available information on related compounds to provide a robust predictive profile of 3-methoxycyclobutane-1-carbaldehyde.
Physicochemical Properties
| Property | 3-methoxycyclobutane-1-carbaldehyde (Predicted) | Methoxycyclobutane | Cyclobutanecarbaldehyde | 3-Hydroxycyclobutane-1-carbaldehyde |
| Molecular Formula | C₆H₁₀O₂ | C₅H₁₀O[1] | C₅H₈O[2] | C₅H₈O₂[3] |
| Molecular Weight | 114.14 g/mol | 86.13 g/mol [1] | 84.12 g/mol [2] | 100.12 g/mol |
| Boiling Point | Estimated: 150-170 °C | 81.6 °C at 760 mmHg[4] | Not available | Not available |
| Density | Estimated: ~1.0 g/cm³ | 0.87 g/cm³[4] | Not available | Not available |
| Solubility | Predicted to be soluble in organic solvents. | Not available | Slightly soluble in water.[2] | Not available |
| Appearance | Predicted to be a colorless liquid. | Not available | Colorless liquid.[2] | Not available |
Reactivity and Chemical Profile
The reactivity of 3-methoxycyclobutane-1-carbaldehyde is dictated by the aldehyde functional group and the strained cyclobutane ring. The methoxy group is generally stable but can influence the reactivity of the ring.
3.1. Aldehyde Group Reactivity
The aldehyde functionality is expected to undergo a variety of common transformations, including:
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Oxidation: Can be readily oxidized to the corresponding carboxylic acid (3-methoxycyclobutane-1-carboxylic acid).
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Reduction: Can be reduced to the primary alcohol ( (3-methoxycyclobutyl)methanol).
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Nucleophilic Addition: The carbonyl carbon is electrophilic and will react with various nucleophiles (e.g., Grignard reagents, organolithium compounds, cyanide) to form secondary alcohols.
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Wittig Reaction: Reaction with phosphorus ylides will yield substituted alkenes.
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Reductive Amination: Reaction with amines in the presence of a reducing agent will produce secondary and tertiary amines.
3.2. Cyclobutane Ring Reactivity
Cyclobutane rings exhibit significant ring strain (approximately 26 kcal/mol), which makes them more reactive than their cyclopentane or cyclohexane counterparts.[5]
-
Ring-Opening Reactions: Under certain conditions, such as hydrogenation at elevated temperatures or reaction with strong acids, the cyclobutane ring can undergo cleavage to form open-chain compounds.[6]
-
Thermal and Photochemical Reactions: Substituted cyclobutanes can participate in various pericyclic reactions.
Experimental Protocols
As no direct synthesis for 3-methoxycyclobutane-1-carbaldehyde has been reported, a plausible synthetic route is proposed based on established methodologies for analogous compounds. A potential precursor is 3-hydroxycyclobutane-1-carbaldehyde, which can be synthesized and subsequently methylated.
4.1. Hypothetical Synthesis of 3-methoxycyclobutane-1-carbaldehyde
This proposed two-step synthesis starts from a commercially available or readily synthesized cyclobutane precursor.
Step 1: Synthesis of 3-Hydroxycyclobutane-1-carbaldehyde
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Reaction: Reduction of a suitable ester of 3-hydroxycyclobutane-1-carboxylic acid.
-
Protocol:
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To a solution of methyl 3-hydroxycyclobutane-1-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., argon), add diisobutylaluminium hydride (DIBAL-H, 1.1 equivalents, 1.0 M solution in hexanes) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
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Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-hydroxycyclobutane-1-carbaldehyde.
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Step 2: Methylation of 3-Hydroxycyclobutane-1-carbaldehyde
-
Reaction: Williamson ether synthesis.
-
Protocol:
-
To a suspension of sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 3-hydroxycyclobutane-1-carbaldehyde (1 equivalent) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (CH₃I, 1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography to afford 3-methoxycyclobutane-1-carbaldehyde.
-
Predicted Spectroscopic Data
The following spectroscopic characteristics are predicted for 3-methoxycyclobutane-1-carbaldehyde based on the analysis of similar structures.
5.1. ¹H NMR Spectroscopy
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Aldehydic Proton (-CHO): A singlet or a doublet (if coupled to the C1 proton) is expected in the downfield region, around δ 9.5-10.0 ppm.
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Methoxy Protons (-OCH₃): A sharp singlet is predicted around δ 3.3-3.5 ppm.
-
Cyclobutane Protons: A complex series of multiplets is expected in the upfield region, between δ 1.5 and 3.0 ppm. The proton at C1 and C3 will likely be shifted further downfield due to the deshielding effects of the adjacent oxygen-containing substituents.
5.2. ¹³C NMR Spectroscopy
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Carbonyl Carbon (-CHO): A signal is expected in the highly deshielded region, around δ 200-205 ppm.
-
Methoxy Carbon (-OCH₃): A signal is anticipated around δ 55-60 ppm.
-
Cyclobutane Carbons: Signals for the four carbons of the cyclobutane ring are expected in the range of δ 20-80 ppm. The carbons bearing the methoxy and aldehyde groups (C1 and C3) will be the most downfield. For unsubstituted cyclobutane, the carbon signal appears at 22.4 ppm.[7]
5.3. Infrared (IR) Spectroscopy
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C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1720-1740 cm⁻¹.
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C-H Stretch (Aldehyde): Two weak bands are typically observed around 2720 and 2820 cm⁻¹.
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C-O Stretch (Ether): An absorption band is expected in the region of 1075-1150 cm⁻¹.
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C-H Stretch (Aliphatic): Absorption bands are expected just below 3000 cm⁻¹.
Safety and Handling
While a specific safety data sheet for 3-methoxycyclobutane-1-carbaldehyde is not available, the hazards can be inferred from related compounds. Aldehydes are often irritants to the skin, eyes, and respiratory tract. They can also be harmful if swallowed. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
3-methoxycyclobutane-1-carbaldehyde represents a promising, yet underexplored, chemical entity. This technical guide provides a predictive framework for its chemical properties, reactivity, and spectroscopic signatures based on the known characteristics of analogous compounds. The proposed synthetic route offers a viable pathway for its preparation, which would enable further experimental investigation into its potential applications in drug discovery and materials science. It is anticipated that this document will serve as a foundational resource for researchers embarking on the study of this and other substituted cyclobutane derivatives.
References
- 1. Methoxycyclobutane | C5H10O | CID 87714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclobutanecarbaldehyde | C5H8O | CID 12431621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Hydroxycyclobutane-1-carbaldehyde | C5H8O2 | CID 22227075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclobutane, methoxy-|lookchem [lookchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 7. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

